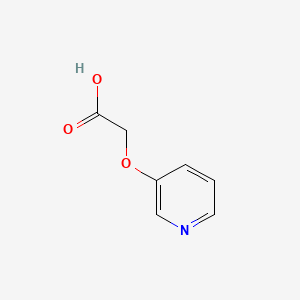

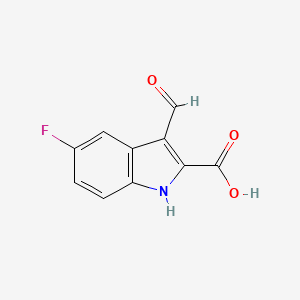

(Pyridin-3-yloxy)-acetic acid

Übersicht

Beschreibung

(Pyridin-3-yloxy)-acetic acid is a chemical compound that can be associated with various derivatives and analogues, many of which have been synthesized for their potential biological activities. While the specific compound "(Pyridin-3-yloxy)-acetic acid" is not directly mentioned in the provided papers, related compounds such as pyridine and pyrrolopyridine derivatives have been studied extensively for their herbicidal, biological, and chemical properties .

Synthesis Analysis

The synthesis of related pyridine and pyrrolopyridine derivatives involves various strategies. For instance, 5-(haloalkyl)-substituted thiazolo[4,5-b]pyridine-3(2H)-acetic acid derivatives were synthesized as analogues of the commercial herbicide benazolin, showing that the introduction of certain substituents can enhance herbicidal activity . Additionally, 2-aryl(pyrrolidin-4-yl)acetic acids were synthesized and evaluated as agonists of S1P receptors, indicating a method for producing compounds with potential pharmacological applications . The synthesis of (2-Oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)acetic acids from 2-aminopyridines also demonstrates the versatility of pyridine derivatives in chemical synthesis .

Molecular Structure Analysis

The molecular structure of pyridine and pyrrolopyridine derivatives has been a subject of interest due to their biological relevance. For example, the potential energy surface and conformations of 1-H-pyrrolo[3,2-b]pyridine-3-yl acetic acid were investigated, revealing a kinetically stable conformer with a strong intramolecular hydrogen bond . The structural characterization of 1H-pyrrolo[2,3-b]pyridine-3-acetic acid showed similarities to the natural plant growth hormone indole-3-acetic acid, suggesting potential applications in auxin physiology .

Chemical Reactions Analysis

The chemical reactivity of pyridine derivatives is highlighted in several studies. The addition of (pyrazol-1-yl)acetic and (pyridin-2-yl)acetic groups to a Phe-Gly dipeptide afforded ATCUN-like copper(II) binding sites, demonstrating the potential for creating metal ion binding sites . Moreover, the four-component synthesis of pyrrolo[3,2-c]pyridin-4-one derivatives using acetic acid as a catalyst and solvent exemplifies the diverse chemical reactions that pyridine derivatives can undergo .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives are influenced by their molecular structure and substituents. The antimycobacterial activity of [5-(pyridin-2-yl)-1,3,4-thiadiazol-2-ylthio]acetic acid arylidene-hydrazide derivatives indicates that these compounds can interact with biological systems, which is a critical aspect of their physical properties . The synthesis and structural studies of various pyridine derivatives also contribute to understanding their physical properties, such as solubility and stability .

Wissenschaftliche Forschungsanwendungen

-

Chemical Synthesis

- Summary of Application : “(Pyridin-3-yloxy)-acetic acid” is used in the synthesis of raw materials for fine chemicals, organic intermediates, and pharmaceutical intermediates .

- Results or Outcomes : The outcomes of these syntheses would be the production of various fine chemicals, organic intermediates, and pharmaceutical intermediates .

-

Medicinal Applications

- Summary of Application : Compounds containing a pyridine scaffold, such as “(Pyridin-3-yloxy)-acetic acid”, have been found to have medicinal applications. These include antiviral, anticholinesterase, antimalarial, antimicrobial, antidiabetic, and anticancer activities .

- Methods of Application : The methods of application would depend on the specific medicinal use. For example, in anticancer applications, these compounds may be used to synthesize new anticancer agents targeting the tubulin-microtubule system .

- Results or Outcomes : The outcomes of these applications would be the potential treatment of various diseases, including viral infections, malaria, microbial infections, diabetes, and cancer .

-

Pharmaceutical Intermediate

-

Organic Intermediate

Zukünftige Richtungen

The future directions of “(Pyridin-3-yloxy)-acetic acid” involve various applications. For instance, the solid-state fluorescence of complexes 1 and 3 shows the strong characteristic red luminescence of Eu (III) and the green luminescence of Tb (III) respectively, and they exhibit a fluorescence quenching effect on addition of acetone in aqueous solution . This suggests potential applications in fluorescence-based sensors and probes.

Eigenschaften

IUPAC Name |

2-pyridin-3-yloxyacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c9-7(10)5-11-6-2-1-3-8-4-6/h1-4H,5H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBEPWLCDXKKANL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90390205 | |

| Record name | (Pyridin-3-yloxy)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90390205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Pyridin-3-yloxy)-acetic acid | |

CAS RN |

86649-57-2 | |

| Record name | (Pyridin-3-yloxy)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90390205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[1-(4-Methoxy-phenoxy)-ethyl]-[1,3,4]thiadiazol-2-ylamine](/img/structure/B1306483.png)

![2-[(3-Methyl-thiophen-2-ylmethyl)-amino]-butan-1-ol](/img/structure/B1306485.png)

![N-[2-amino-1-(2-furyl)ethyl]-N,N-diethylamine](/img/structure/B1306498.png)

![[4-(4-Chloro-phenyl)-2-methyl-thiazol-5-yl]-acetic acid](/img/structure/B1306507.png)